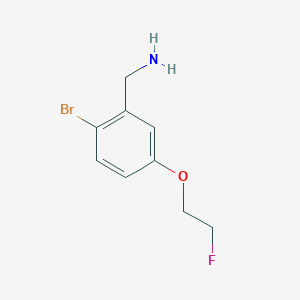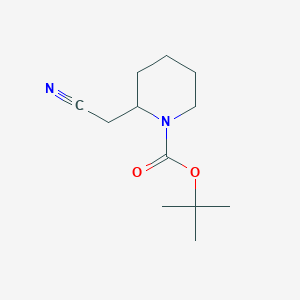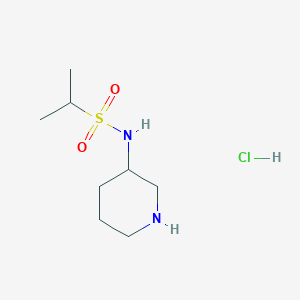![molecular formula C16H19N B14776680 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound belonging to the class of amines It features a biphenyl structure with two methyl groups at the 3’ and 5’ positions and an ethanamine group attached to the 4-position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 3’,5’-dimethylbiphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (R-X), base (NaOH or KOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Secondary or tertiary amines
Scientific Research Applications
1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the biphenyl structure provides hydrophobic interactions that enhance binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine
- 1-(3’,5’-Diethyl-[1,1’-biphenyl]-4-yl)ethanamine
- 1-(3’,5’-Dimethylphenyl)ethanamine
Uniqueness: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine is unique due to the specific positioning of the methyl groups on the biphenyl ring, which influences its chemical reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct properties and applications.
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-[4-(3,5-dimethylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C16H19N/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10,13H,17H2,1-3H3 |
InChI Key |
GOPGJCQSPQOATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


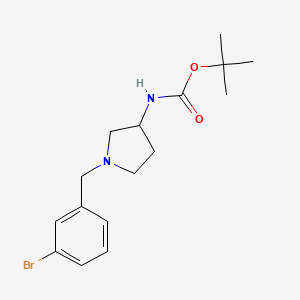
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
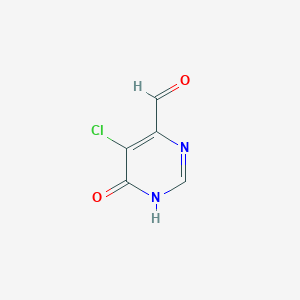
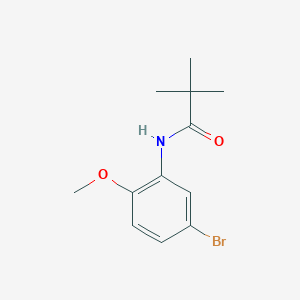
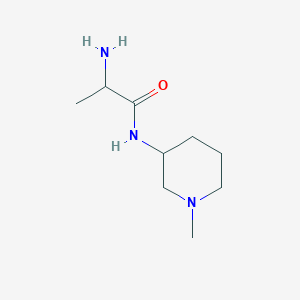
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
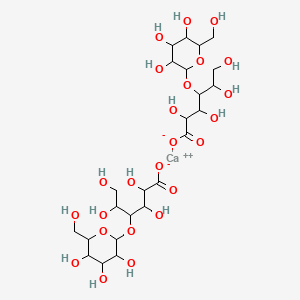
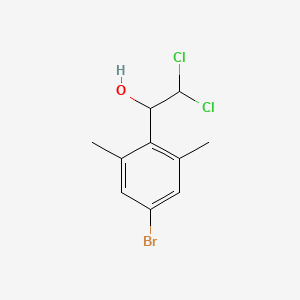
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
